N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Overview
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The compound is characterized by its unique structural features, which include a benzamide moiety linked to a thiourea group through a pyridine ring. This structure imparts the compound with significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction typically involves the use of potassium thiocyanate as a reagent. The compound is fully crystallized and characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of agrochemicals such as herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to form hydrogen bonds and coordinate with metal ions, which can disrupt biological processes in microorganisms. This interaction leads to the inhibition of essential enzymes and proteins, resulting in antibacterial and antifungal effects .
Comparison with Similar Compounds
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be compared with other benzoyl thiourea derivatives, such as:
N-benzoyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a pyridine ring.
N-benzoyl-N’-methylthiourea: Contains a methyl group instead of a pyridine ring.
N-benzoyl-N’-ethylthiourea: Contains an ethyl group instead of a pyridine ring.
The uniqueness of this compound lies in its pyridine ring, which enhances its ability to coordinate with metal ions and form stable complexes, making it more effective in various applications .
Properties
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-8-15-12(9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLXFLEPNTKTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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